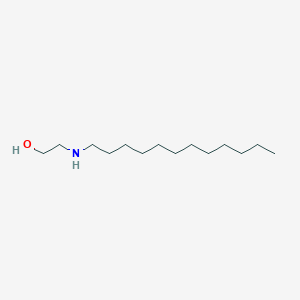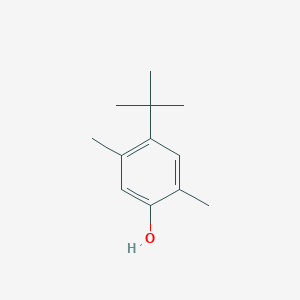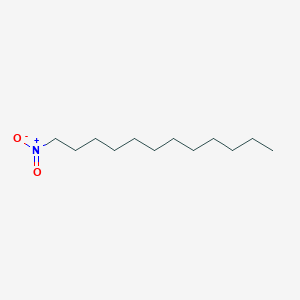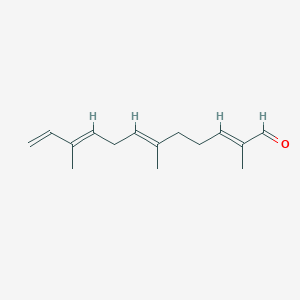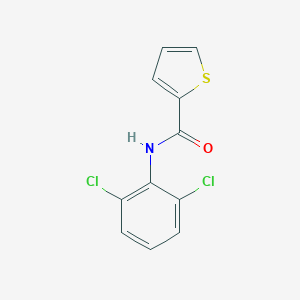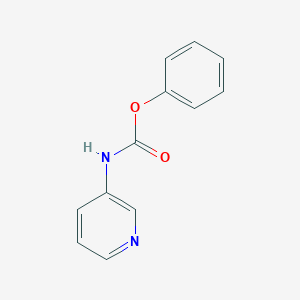
Phenylpyridin-3-ylcarbamate
Übersicht
Beschreibung
Phenyl pyridin-3-ylcarbamate, also known as PP3C, is an organic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid that is soluble in water, ethanol, acetone, and other organic solvents. PP3C is an important reagent in organic synthesis, and has recently been used in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kristallstruktur-Analyse
Phenylpyridin-3-ylcarbamate wurde in der Studie von Kristallstrukturen verwendet. In einer von Pavle Mocilac und John F. Gallagher durchgeführten Forschung wurde festgestellt, dass die Carbamate-Monohydrate von this compound isomorphe Kristalle bilden, die in ihren primären Wasserstoffbrückenbindungsmodi isostrukturell sind . Diese Eigenschaft macht es wertvoll im Bereich der Kristallographie .
Wasserstoffbrückenbindungsstudien
Die Verbindung wurde in der Studie von Wasserstoffbrückenbindungen verwendet. Die primäre Wasserstoffbrückenbindung und Aggregation beinhaltet zyklische Amid-Wasser-Pyridin-Einheiten als (N—H O— H N) 2Dimere um Inversionszentren . Diese Eigenschaft ist wichtig, um das Verhalten von Molekülen in verschiedenen chemischen Reaktionen zu verstehen .
Synthese von isostrukturellen Verbindungen
This compound wurde bei der Synthese von isostrukturellen Verbindungen verwendet. Das Verfahren zur Synthese von Phenyl-N-pyridinyl-carbamaten (CxxR) ist eine Kondensationsreaktion von Aminopyridinen mit im Handel erhältlichen Phenylchlorformiaten in Gegenwart von Base (Et 3 N) und Lösungsmittel (CH 2 Cl 2) .
Chemische Bausteine
This compound wird als chemischer Baustein im Bereich der Biowissenschaften verwendet . Es wird bei der Synthese verschiedener anderer Verbindungen für Forschungszwecke verwendet .
Biologische Bewertung
This compound kann bei der Synthese neuer Reihen von Pyridin-, Thiazol- und Pyrazol-Analoga verwendet werden . Diese Analoga können dann auf ihre biologischen Aktivitäten hin untersucht werden .
Molekülares Docking
Die Verbindung kann auch in Moleküldocking-Studien verwendet werden. Die synthetisierten Analoga können verwendet werden, um ihre Wechselwirkungen mit verschiedenen biologischen Zielen zu untersuchen<a aria-label="3: " data-citationid="0f3abf8f-b271-a81b-c960-38ef3719a862-32" h="ID=SERP,5015.1" href="https://bmcchem.biomedcentral.
Wirkmechanismus
Target of Action
It’s worth noting that related compounds have been studied for their anticancer properties , suggesting potential targets could be within cellular pathways related to cancer progression.
Mode of Action
The compound likely interacts with its targets through the formation of bonds and interactions at the molecular level, leading to changes in the function or activity of the target .
Biochemical Pathways
Given the potential anticancer properties of related compounds , it’s plausible that this compound could affect pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
Based on the potential anticancer properties of related compounds , it’s possible that this compound could induce changes in cell proliferation, induce apoptosis, or have other effects relevant to cancer biology.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenyl pyridin-3-ylcarbamate . .
Biochemische Analyse
Biochemical Properties
It is known that carbamates, a class of compounds to which Phenyl pyridin-3-ylcarbamate belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the carbamate and the biomolecule involved .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
